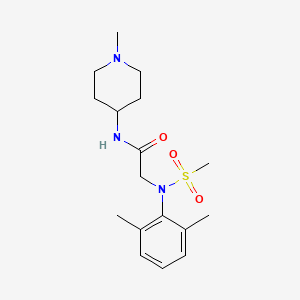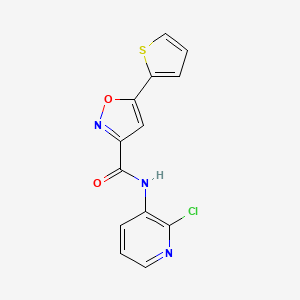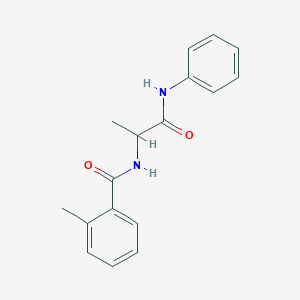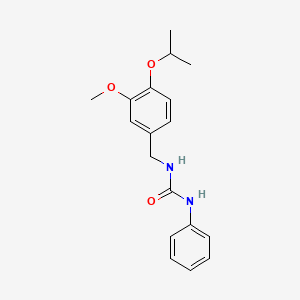![molecular formula C21H27N5O2 B4462740 4-{4-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B4462740.png)
4-{4-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
Overview
Description
4-{4-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine, also known as MMV390048, is a novel antimalarial drug candidate. The compound has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The exact mechanism of action of 4-{4-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine is not fully understood. However, studies have shown that the compound targets the apicoplast, an organelle unique to the malaria parasite. The apicoplast is essential for the survival of the parasite, and disruption of its function leads to parasite death. 4-{4-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine is believed to target the apicoplast by inhibiting the enzyme isoprenoid biosynthesis pathway.
Biochemical and Physiological Effects
4-{4-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine has been shown to have a selective mode of action, targeting only the malaria parasite and not affecting human cells. The compound has also been shown to have a low toxicity profile, making it a promising candidate for further development as an antimalarial drug.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-{4-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine is its potency against drug-resistant strains of Plasmodium falciparum. This makes it a promising candidate for the development of new antimalarial drugs. However, one of the limitations of 4-{4-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine is its relatively low solubility, which can make it difficult to work with in laboratory experiments.
Future Directions
There are several future directions for the research and development of 4-{4-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine. One area of focus is the optimization of the compound's pharmacokinetic properties, including its solubility and bioavailability. Another area of focus is the development of combination therapies that include 4-{4-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine, as this could potentially increase the efficacy of the compound and reduce the risk of drug resistance. Finally, there is also interest in exploring the potential of 4-{4-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine as a treatment for other parasitic diseases, such as toxoplasmosis and cryptosporidiosis.
Conclusion
In conclusion, 4-{4-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine is a promising antimalarial drug candidate that has shown potent activity against drug-resistant strains of Plasmodium falciparum. The compound's mechanism of action and biochemical and physiological effects have been extensively studied, and there are several future directions for its research and development. Overall, 4-{4-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine represents a promising step forward in the fight against malaria and other parasitic diseases.
Scientific Research Applications
4-{4-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine has been extensively studied for its antimalarial activity. The compound has shown potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. In addition, 4-{4-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine has also shown activity against other Plasmodium species, including P. vivax and P. knowlesi.
properties
IUPAC Name |
[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-16-5-3-4-6-18(16)20(27)25-9-7-24(8-10-25)19-15-17(2)22-21(23-19)26-11-13-28-14-12-26/h3-6,15H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFZOTVZZGJFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,5-trimethyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4462659.png)
![N-[3-(methylthio)phenyl]-4-[6-(4-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4462670.png)
![4-{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B4462676.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4462684.png)

![N-[3-(cyclopentyloxy)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4462690.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-[3-(ethylthio)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B4462697.png)
![2-(ethylthio)-7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4462717.png)
![4-[1-(3,4-dimethoxybenzoyl)-2-pyrrolidinyl]-3,5-dimethylisoxazole](/img/structure/B4462725.png)

![N-(2-fluorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4462735.png)
![4-fluoro-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4462745.png)
